Quinazoline-2,4,6-triamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

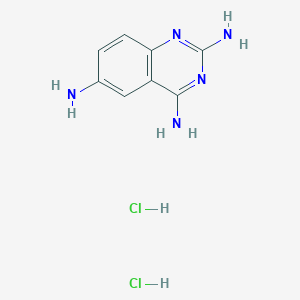

Quinazoline-2,4,6-triamine is a well-known heterocyclic compound . It is a light yellow crystalline solid also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . Quinazoline derivatives have drawn immense attention due to their significant biological activities . A diverse range of molecules having quinazoline moiety are reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

Synthesis Analysis

Quinazoline-2,4,6-triamine derivatives were synthesized to explore their potential biological activity . The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Molecular Structure Analysis

Quinazoline is a heterocyclic compound having the chemical formula C8H6N2 . It has a very broad spectrum of pharmacological activities with minimum side effects . The structure-activity relationship of quinazoline-2,4,6-triamine derivatives is that the hydrophilic character is directly related to .Chemical Reactions Analysis

Quinazoline derivatives have been associated with diverse pharmacological effects, including antiparasitic, antibacterial, antifungal, anti-inflammatory, and anticancer activities . A series of quinazoline-2,4,6-triamine derivatives acted as superoxide scavengers .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid . It is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Mecanismo De Acción

Direcciones Futuras

Quinazoline derivatives open new possibilities for preparing novel analogs of quinazoline as antitumor agents . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored . These compounds open new possibilities for preparing novel analogous of quinazoline as antitumor agents .

Propiedades

IUPAC Name |

quinazoline-2,4,6-triamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.2ClH/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6;;/h1-3H,9H2,(H4,10,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUPMURJEKLVFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC(=N2)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2992212.png)

![3-(3-methoxybenzyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2992216.png)

![N-[2-(1,3-Dihydro-2-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2992220.png)

![N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2992227.png)

![5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate](/img/structure/B2992229.png)

![Methyl (E)-4-[4-(dimethylamino)-N-(1H-pyrrol-2-ylmethyl)anilino]-4-oxobut-2-enoate](/img/structure/B2992230.png)

![5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992232.png)